(S)-But-3-EN-2-amine

Total Synthesis Chiral Pool Strategy Alkaloid Synthesis

(S)-But-3-EN-2-amine, also designated as (2S)-but-3-en-2-amine, is a chiral primary allylic amine with the molecular formula C4H9N and a molecular weight of 71.12 g/mol. It is a member of the allylamine class, characterized by a terminal vinyl group and a single stereogenic center at the C2 carbon.

Molecular Formula C4H9N
Molecular Weight 71.123
CAS No. 153451-37-7; 75197-06-7
Cat. No. B2905018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-But-3-EN-2-amine
CAS153451-37-7; 75197-06-7
Molecular FormulaC4H9N
Molecular Weight71.123
Structural Identifiers
SMILESCC(C=C)N
InChIInChI=1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3/t4-/m0/s1
InChIKeyJDCBWJCUHSVVMN-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-But-3-EN-2-amine (CAS 153451-37-7): Chiral C4 Building Block for Asymmetric Synthesis


(S)-But-3-EN-2-amine, also designated as (2S)-but-3-en-2-amine, is a chiral primary allylic amine with the molecular formula C4H9N and a molecular weight of 71.12 g/mol [1]. It is a member of the allylamine class, characterized by a terminal vinyl group and a single stereogenic center at the C2 carbon . This compound serves as a foundational chiral building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles and chiral pharmaceuticals, where the (S) absolute configuration imparts specific stereochemical outcomes in downstream reactions [2].

Why (S)-But-3-EN-2-amine Cannot Be Replaced by Generic Analogs in Stereoselective Synthesis


Generic substitution fails because the compound's value is fundamentally anchored to its specific (S) absolute configuration. The (R)-enantiomer, racemic mixture, or achiral N-methylallylamine cannot be interchanged without compromising stereochemical fidelity in asymmetric transformations. The (S) enantiomer serves as a defined chiral input in diastereoselective reactions such as the Petasis borono-Mannich reaction, where the amine stereochemistry dictates the configuration of newly formed stereogenic centers in complex alkaloid scaffolds [1]. Furthermore, biocatalytic access to this compound using native amine dehydrogenases is inherently (S)-selective, meaning that substituting the (R)-enantiomer requires an entirely different enzymatic system or synthetic strategy [2]. The terminal alkene also provides a functional handle—absent in saturated analogs like (S)-butan-2-amine—which is critical for downstream transformations such as cross-metathesis or hydroamination [3].

Quantitative Differentiation of (S)-But-3-EN-2-amine Against Comparators


Absolute Configuration Determines Diastereochemical Outcome in Hyacinthacine Alkaloid Synthesis

In the total synthesis of natural (+)-hyacinthacine C5 and six epimers, the choice between (R)- and (S)-α-methylallyl amine (i.e., but-3-en-2-amine) directly determines the stereochemical configuration of the Petasis borono-Mannich adduct. The (S)-enantiomer provides access to one epimeric series of hyacinthacine C-type compounds, while the (R)-enantiomer or racemic mixture yields alternative epimers. The resulting library of seven compounds exhibited a range of glycosidase inhibitory activities, with IC50 values varying from 9.9 μM to 130 μM against rat intestinal α-glucosidases depending on the epimeric configuration [1]. This demonstrates that the enantiomeric identity of the starting amine is not interchangeable; it is a stereodetermining input.

Total Synthesis Chiral Pool Strategy Alkaloid Synthesis

Native Amine Dehydrogenases Exhibit Inherent (S)-Enantioselectivity for Reductive Amination of But-3-en-2-one

A family of native NAD(P)H-dependent amine dehydrogenases (nat-AmDHs) catalyzes the asymmetric reductive amination of aliphatic ketones with high (S)-enantioselectivity. The enzyme from Mycolicibacterium smegmatis has been experimentally confirmed to convert but-3-en-2-one to (S)-but-3-en-2-amine in the presence of ammonia and NADH [1][2]. While specific conversion and ee values for but-3-en-2-one are not disaggregated in the public literature, the nat-AmDH family consistently delivers >90% ee for (S)-configured small aliphatic amines across a broad substrate panel, with conversions up to 97.1% at 50 mM for structurally analogous substrates such as butan-2-one [3]. The (S)-selectivity is architecturally enforced by the enzyme active site and cannot be inverted without protein engineering, meaning that accessing the (R)-enantiomer via this sustainable biocatalytic route is not possible with the same enzyme.

Biocatalysis Amine Dehydrogenase Reductive Amination

Terminal Alkene Functional Handle Differentiates from Saturated Chiral Amine Analogs

(S)-But-3-en-2-amine possesses a terminal vinyl group that is absent in the otherwise structurally analogous saturated amine (S)-butan-2-amine. This alkene enables orthogonal downstream transformations including ring-closing metathesis (RCM), cross-metathesis, hydroamination, and hydroboration that are chemically inaccessible to saturated congeners. In chemoenzymatic cascades, allylic substrates such as (3E)-4-arylbut-3-en-2-amines have been obtained with enantiomeric excess values of 94 to >99% using laccase-transaminase combinations [1], underscoring the synthetic utility of the allylic motif. The saturated analogue (S)-butan-2-amine lacks this functional group entirely, limiting its synthetic versatility to amine-centered transformations only.

Functional Group Orthogonality Olefin Metathesis Synthetic Versatility

Chiral Purity and Enantiomeric Specification Compared to Racemate and (R)-Enantiomer from Commercial Suppliers

Commercial suppliers specify (S)-but-3-en-2-amine at 95–98% chemical purity with defined enantiomeric identity (CAS 75197-06-7 for free base; CAS 153451-37-7 for hydrochloride) . The (R)-enantiomer (CAS 63731-07-7) is separately catalogued with comparable purity ranges (>98% at select vendors) but is priced and stocked independently, reflecting the separate synthetic demand streams . The racemic mixture (CAS 34375-90-1) is also commercially available but, critically, lacks stereochemical definition. Procurement of the racemate when enantiopure material is required introduces a 50% impurity of the unwanted enantiomer that cannot be removed without an additional resolution step, effectively halving the yield and doubling the effective cost per mole of desired enantiomer.

Chiral Purity Specification Vendor Comparison Procurement Quality

Procurement-Driven Application Scenarios for (S)-But-3-EN-2-amine


Asymmetric Synthesis of Polyhydroxylated Pyrrolizidine Alkaloids (e.g., Hyacinthacines)

The (S)-enantiomer of but-3-en-2-amine is applied as a chiral pool starting material in the Petasis borono-Mannich reaction to construct the B-ring of hyacinthacine C-type alkaloids. This stereodetermining step requires enantiopure (S)-configured amine to access the natural product epimer series with glycosidase inhibitory activity in the low micromolar range (IC50 = 9.9–130 μM) [1]. The (R)-enantiomer or racemate would produce alternative epimeric series, fundamentally altering the biological profile of the resulting compound library.

Chemoenzymatic Cascade Synthesis of Enantiopure Allylic Amine Derivatives

In two-step chemoenzymatic cascades combining laccase-mediated oxidation with asymmetric transaminase-catalyzed amination, chiral allylic amines with enantiomeric excess values of 94 to >99% are accessible [2]. (S)-But-3-en-2-amine can serve either as a synthetic target from the corresponding allylic alcohol or as a chiral amine donor in transaminase-mediated kinetic resolution of racemic carbonyl compounds, highlighting its dual role as both product and reagent in biocatalytic workflows.

Green Chemistry Route via Native Amine Dehydrogenase (nat-AmDH) Biocatalysis

The (S)-enantiomer is accessible through a one-step, atom-economical reductive amination of but-3-en-2-one catalyzed by native amine dehydrogenases (nat-AmDHs) from Mycolicibacterium smegmatis or related organisms, using ammonia as the nitrogen source and NADH as the hydride donor [3][4]. This biocatalytic approach avoids precious metal catalysts, high-pressure hydrogen, and chiral auxiliaries, offering a sustainable alternative to traditional asymmetric hydrogenation for laboratories prioritizing green chemistry metrics.

Chiral Building Block for Diversity-Oriented Synthesis via Olefin Metathesis

The terminal alkene of (S)-but-3-en-2-amine enables ring-closing metathesis (RCM) and cross-metathesis transformations to generate nitrogen-containing heterocycles and functionalized chiral amines. This orthogonal reactivity is not available from saturated chiral amine analogs such as (S)-butan-2-amine, making the allylic amine a superior choice for diversity-oriented synthesis campaigns where structural complexity must be maximized from a minimal set of chiral starting materials [5].

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